trans-1-Benzyl-3-methyl-piperidin-4-ol
Description
Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Piperidine and its derivatives are cornerstones of modern organic and heterocyclic chemistry. The piperidine framework is present in more than twenty classes of pharmaceuticals and numerous alkaloids. nih.govresearchgate.net In organic synthesis, the piperidine moiety is frequently used as a versatile building block for constructing more complex molecules. ajchem-a.com Its nitrogen atom can act as a nucleophile or a base, and the ring can be functionalized at various positions. fiveable.me This adaptability has led to the development of numerous synthetic methods for creating substituted piperidines, including cyclization, cycloaddition, and multicomponent reactions. nih.gov
Furthermore, piperidine derivatives serve as crucial intermediates in the synthesis of a wide array of organic compounds. ijnrd.org They are integral to the development of molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netajchem-a.com The ability to readily introduce and modify the piperidine scaffold makes it an essential tool for chemists aiming to create novel compounds with specific functions. fiveable.me
Stereochemical Complexity and Importance of Stereoisomers in Piperidine Chemistry
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org This concept, particularly chirality, is critical in piperidine chemistry. The non-planar, chair-like conformation of the piperidine ring allows for multiple stereocenters, leading to the existence of various stereoisomers, such as enantiomers and diastereomers. libretexts.org
The spatial arrangement of substituents on the piperidine ring can profoundly influence a molecule's biological activity. acs.org Biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, leading to significant differences in binding affinity, efficacy, and metabolic stability. acs.orglibretexts.org For instance, the cis and trans isomers of a disubstituted piperidine can exhibit vastly different pharmacological profiles. whiterose.ac.uk The synthesis of enantiopure piperidine derivatives is therefore a significant goal in medicinal chemistry, as a specific stereoisomer often accounts for the desired therapeutic effect. researchgate.net The determination of the absolute configuration of these isomers, often accomplished through techniques like single-crystal X-ray analysis, is crucial for understanding structure-activity relationships. researchgate.net
Properties of trans-1-Benzyl-3-methyl-piperidin-4-ol
The subject of this article is the specific stereoisomer this compound. The "trans" designation refers to the relative stereochemistry of the methyl group at the 3-position and the hydroxyl group at the 4-position, indicating they are on opposite sides of the piperidine ring's plane.
| Property | Value |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| CAS Number | 373603-81-7 |
| Synonyms | (+/-)-(trans)-1-Benzyl-3-methylpiperidin-4-ol |
Data sourced from PubChem CID 13611493. labsolu.ca
Detailed Research Findings: Synthesis and Characterization
The synthesis of this compound typically proceeds via a two-step process involving the creation of a ketone precursor followed by its stereoselective reduction.
Synthesis of the Precursor: 1-Benzyl-3-methyl-4-piperidone (B123424)
The key intermediate for this synthesis is 1-Benzyl-3-methyl-4-piperidone. A common method for its preparation involves the methylation of 1-benzylpiperidin-4-one. chemicalbook.com
| Step | Reagents & Conditions | Outcome |
| 1. Enolate Formation | 1-benzylpiperidin-4-one, Sodium Hydride (NaH), Tetrahydrofuran (THF) at 0 °C. | Formation of the sodium enolate of the piperidone. |
| 2. Methylation | Methyl Iodide (CH3I), heated to 60 °C and stirred overnight. | Alkylation at the 3-position to yield 1-benzyl-3-methylpiperidin-4-one. |
| 3. Workup & Purification | Filtration, extraction with ethyl acetate, and purification by silica (B1680970) gel column chromatography. | Isolation of 1-benzyl-3-methylpiperidin-4-one as a yellow oil. chemicalbook.com |
This synthetic route is based on methodologies described in scientific literature. chemicalbook.com
Reduction to this compound
The subsequent step is the reduction of the carbonyl group in 1-benzyl-3-methyl-4-piperidone to a hydroxyl group. The stereochemical outcome of this reduction is critical to obtaining the desired trans isomer. The choice of reducing agent and reaction conditions influences the diastereoselectivity of the reaction, favoring the formation of the thermodynamically more stable trans product where the bulky substituents adopt equatorial positions in the chair conformation.
While specific research detailing the reduction of this exact ketone is not broadly published, analogous reductions in piperidine systems are well-documented. The synthesis of structurally similar compounds, such as optically pure trans-(3R,4R)-4-aminopiperidin-3-ols, has been achieved through highly regio- and stereospecific methods, with the final stereochemistry confirmed by single-crystal X-ray analysis. researchgate.net This underscores the importance and feasibility of controlling stereochemistry in the synthesis of substituted piperidinols.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-1-benzyl-3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMBUYJMBGGPO-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Trans 1 Benzyl 3 Methyl Piperidin 4 Ol and Analogous Piperidines
Retrosynthetic Analyses Leading to the Piperidin-4-ol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For trans-1-Benzyl-3-methyl-piperidin-4-ol, several disconnections of the target molecule can be envisioned to identify key precursors and strategic bond formations.
A primary disconnection can be made at the C-N and C-C bonds of the piperidine (B6355638) ring, suggesting an intramolecular cyclization approach. This leads to precursors such as an amino-epoxide or an amino-alkene, where the stereochemistry of the final product is dictated by the stereochemistry of the acyclic precursor and the cyclization method employed.
Another common retrosynthetic strategy involves the disconnection of the benzyl (B1604629) group at the nitrogen atom and the hydroxyl group at C-4. This points towards a precursor like 3-methyl-4-piperidone. Subsequent reduction of the ketone and N-benzylation would then furnish the target molecule. The stereochemical outcome of the reduction step is critical in establishing the trans relationship between the methyl and hydroxyl groups.
Further disconnection of the 3-methyl-4-piperidone precursor can lead to simpler, acyclic starting materials through strategies like the Dieckmann condensation of an appropriate amino diester or an intramolecular Michael addition.
These retrosynthetic pathways highlight several key synthetic strategies that will be explored in the following sections, including epoxide ring-opening, reduction of piperidone precursors, and various intramolecular cyclization reactions.
Stereoselective Synthesis Strategies for trans-Configured Piperidin-4-ols
The synthesis of trans-configured piperidin-4-ols requires precise control over the stereochemistry at the C-3 and C-4 positions. Several powerful methodologies have been developed to achieve this, each with its own advantages and substrate scope.
Epoxide Ring-Opening Reactions: Regio- and Stereospecific Approaches
The ring-opening of epoxides is a versatile and reliable method for the stereospecific synthesis of 1,2-amino alcohols. thieme-connect.de In the context of piperidine synthesis, an intramolecular or intermolecular nucleophilic attack on an epoxide precursor can establish the desired trans stereochemistry.
A common approach involves the reaction of a suitably substituted epoxy-amine. For instance, the intramolecular cyclization of an N-benzyl protected amino-epoxide can proceed via a 6-exo-tet cyclization. According to the Fürst-Plattner rule, the nucleophilic attack will occur in a trans-diaxial fashion, leading to a chair-like transition state and resulting in the trans product. youtube.com The regioselectivity of the ring-opening is influenced by both electronic and steric factors. libretexts.org In basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the epoxide (an SN2-type mechanism). youtube.com Conversely, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. youtube.com
An efficient, scalable synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been described utilizing a two-stage epoxidation followed by a regioselective ring-opening of the epoxide with benzylamine. researchgate.net This key step establishes the trans-relationship between the amine and hydroxyl groups. researchgate.net The regioselectivity of the amination process is often enhanced by the use of Lewis acids or metal salts, such as lithium perchlorate, which can coordinate to the epoxide oxygen and direct the nucleophilic attack. researchgate.netresearchgate.net
The choice of nucleophile and reaction conditions is crucial for achieving high regio- and stereoselectivity. mdpi.comrsc.org For example, the use of acetylenic alanes has been shown to be effective for the regiospecific opening of epoxides. nih.gov Furthermore, the conformation of the piperidine ring containing the epoxide can influence the regioselectivity of the ring-opening reaction. rsc.org
| Reaction Type | Key Features | Stereochemical Outcome | Relevant Citations |
| Intramolecular Epoxide Ring-Opening | 6-exo-tet cyclization of an amino-epoxide. | Trans-diaxial attack leading to trans product. | youtube.com |
| Intermolecular Epoxide Ring-Opening | Nucleophilic attack of an amine on an epoxypiperidine. | Inversion of configuration at the point of attack. | researchgate.netresearchgate.net |
| Lewis Acid-Catalyzed Epoxide Opening | Enhanced regioselectivity and reaction rates. | Dependent on the specific Lewis acid and substrate. | researchgate.netresearchgate.net |
Catalytic Hydrogenation and Reduction Pathways of Pyridine (B92270) and Piperidone Precursors
Catalytic hydrogenation of substituted pyridines and the reduction of piperidones are widely used methods for the synthesis of piperidine derivatives. asianpubs.orgresearchgate.net The stereochemical outcome of these reactions is highly dependent on the catalyst, substrate, and reaction conditions.
The catalytic hydrogenation of substituted pyridines can be a challenging transformation, often requiring harsh conditions. researchgate.net However, the use of specific catalysts, such as platinum oxide (PtO₂) or rhodium on carbon, can facilitate this reduction under milder conditions. asianpubs.org The stereoselectivity of the hydrogenation is influenced by the substituents on the pyridine ring and the acidity of the medium. asianpubs.org For instance, the hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source and a rhodium catalyst can yield piperidine derivatives. dicp.ac.cn Recent advancements have also explored electrocatalytic hydrogenation of pyridines at ambient temperature and pressure, offering a more sustainable approach. nih.govacs.org
A more common and often more stereocontrollable route to trans-3-methyl-piperidin-4-ols involves the reduction of a 3-methyl-4-piperidone precursor. The stereoselectivity of the ketone reduction is governed by the steric and electronic environment around the carbonyl group. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl from the less hindered face, which in the case of a 3-methyl-4-piperidone with an equatorial methyl group, would lead to the cis-alcohol. To obtain the trans-alcohol, a less sterically demanding reducing agent like sodium borohydride (B1222165) might be employed, or the stereoselectivity can be influenced by the N-substituent.
Furthermore, a three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and then another reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov
| Precursor | Reaction | Catalyst/Reagent | Key Features | Relevant Citations |
| Substituted Pyridine | Catalytic Hydrogenation | PtO₂, Rh/C | Can provide access to substituted piperidines, stereoselectivity is variable. | asianpubs.org |
| N-Benzylpyridinium Salt | Transfer Hydrogenation | [RhCp*Cl₂]₂ / HCOOH/NEt₃ | Asymmetric reduction can be induced by a chiral amine. | dicp.ac.cn |
| Pyridine | Electrocatalytic Hydrogenation | Rh/C | Ambient temperature and pressure, sustainable method. | nih.govacs.org |
| 3-Methyl-4-piperidone | Ketone Reduction | NaBH₄, L-Selectride® | Stereoselectivity depends on the reducing agent and substrate conformation. |
Intramolecular Cyclization Reactions for Piperidine Ring Formation
Intramolecular cyclization reactions are powerful strategies for the construction of the piperidine ring, often with excellent control over stereochemistry.
The aza-Prins reaction involves the cyclization of an N-acyl or N-sulfonyl homoallylic amine with an aldehyde, typically promoted by a Lewis acid. wikipedia.org This reaction proceeds through an N-acyliminium ion intermediate, which is then trapped by the intramolecular alkene nucleophile. acs.org The stereochemical outcome of the aza-Prins cyclization is often controlled by a chair-like transition state, which can lead to the formation of trans-substituted piperidines. organic-chemistry.org
Recent developments have focused on achieving high diastereoselectivity and enantioselectivity in the aza-Prins reaction. acs.orgnih.gov The use of chiral auxiliaries or chiral catalysts can provide access to enantiomerically pure piperidine derivatives. For example, a multicomponent aza-Prins strategy has been developed for the diastereoselective synthesis of piperidine-fused dihydroquinazolinones. researchgate.net While traditionally plagued by a lack of diastereoselectivity, recent methods have enabled the synthesis of diastereomerically and enantiopure multiply substituted piperidines. acs.orgnih.gov
Intramolecular aza-Michael additions are a valuable tool for the synthesis of piperidines. rsc.orgrsc.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or nitrile within the same molecule. rsc.orgrsc.org The stereochemical outcome of the cyclization can be influenced by the geometry of the double bond and the reaction conditions. Organocatalysis has emerged as a powerful strategy for promoting enantioselective intramolecular aza-Michael additions, providing access to chiral piperidine derivatives. nih.gov
Cycloaddition reactions, such as the Diels-Alder reaction, also offer a convergent and stereocontrolled route to piperidine derivatives. An aza-Diels-Alder reaction, for instance, involves the [4+2] cycloaddition of an azadiene with a dienophile. acs.org Intramolecular versions of these reactions are particularly powerful for constructing complex polycyclic systems containing a piperidine ring. nih.gov Furthermore, the generation of 3,4-piperidyne intermediates and their subsequent cycloaddition reactions provide a novel synthetic method for annulated piperidines. tcichemicals.comtcichemicals.com
| Cyclization Type | Key Intermediates | Stereochemical Control | Relevant Citations |
| Aza-Prins Reaction | N-acyliminium ion | Chair-like transition state, chiral auxiliaries/catalysts. | acs.orgorganic-chemistry.orgnih.govresearchgate.net |
| Intramolecular Aza-Michael Addition | Enone or enoate with an amine | Substrate control, organocatalysis for enantioselectivity. | rsc.orgrsc.orgnih.gov |
| Intramolecular [4+2] Cycloaddition | Azadiene and dienophile moieties | Concerted pericyclic reaction, high stereospecificity. | acs.orgnih.gov |
| 3,4-Piperidyne Cycloaddition | 3,4-Piperidyne | Trapping with various agents to form annulated piperidines. | tcichemicals.comtcichemicals.com |
Radical Cyclization Approaches to Piperidine Scaffolds
Radical cyclization has emerged as a powerful tool for the formation of C-C and C-N bonds in piperidine synthesis. nih.govrsc.org These reactions typically proceed via an intramolecular cyclization of an appropriately positioned radical onto a double or triple bond. rsc.org A key advantage is the ability to form complex polycyclic and spirocyclic piperidine scaffolds under mild conditions. nih.gov
Recent advancements include photoredox strategies that use light-driven organic catalysts to generate the initial radical species from linear aryl halide precursors. nih.gov This approach avoids toxic reagents and precious metals. For instance, a strongly reducing organic photoredox catalyst, in concert with a trialkylamine, can generate an aryl radical that undergoes regioselective cyclization. nih.gov Another strategy involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which effectively produces various piperidines. nih.gov
A notable enhancement in diastereoselectivity for 2,4-disubstituted piperidines has been observed when using tris(trimethylsilyl)silane (B43935) as the reducing agent instead of the more traditional tributyltin hydride. researchgate.net This improvement is attributed to a cascade process that selectively rearranges the minor stereoisomer, thereby enriching the desired trans product. researchgate.net
Mannich Reactions in Piperidine Derivative Preparation
The Mannich reaction is a cornerstone of nitrogen-containing heterocycle synthesis and a classic method for preparing 4-piperidone (B1582916) precursors. researchgate.netnih.gov This multicomponent reaction involves the condensation of a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine (such as benzylamine). nih.govorganic-chemistry.org The resulting β-amino ketones, or Mannich bases, are versatile intermediates. researchgate.netnih.gov
In the context of the target molecule, a one-pot reaction between an appropriate ketone, benzylamine, and formaldehyde (B43269) can construct the N-benzyl-4-piperidone ring system. sciencemadness.orgacs.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile for the enolized ketone. organic-chemistry.org Subsequent intramolecular cyclization via an aza-Michael reaction can form the piperidine ring. rsc.org The use of organocatalysts, such as L-proline, can impart high diastereo- and enantioselectivity to the process. rsc.org The nitro-Mannich (aza-Henry) reaction, which uses a nitroalkane and an imine, offers another versatile route for synthesizing complex piperidine structures. researchgate.net
Aldol (B89426) Condensations in Piperidone-Based Scaffold Construction
Aldol condensations are fundamental carbon-carbon bond-forming reactions used to construct and functionalize piperidone scaffolds. nih.gov This reaction can be employed to build the piperidone ring itself or to introduce substituents onto a pre-existing ring. For example, the Claisen-Schmidt condensation, a type of aldol reaction, between an aldehyde and a ketone under acidic or basic catalysis is a common method for synthesizing α,β-unsaturated ketones, which can be precursors to piperidones. rsc.org
In more complex syntheses, a directed aldol condensation can elaborate a piperidone intermediate. Protocols have been developed for the aldol condensation of N-benzyl-4-formyl-piperidine derivatives with indanones to produce complex fused heterocyclic systems. nih.govacs.org These reactions are typically carried out using a base such as sodium methoxide (B1231860) in methanol. nih.govacs.org The resulting aldol products can then undergo further transformations, such as reduction, to yield the final substituted piperidine alcohols.
Chiral Resolution Techniques for Enantiopure Piperidine Derivatives
Since many biological targets interact stereospecifically, obtaining enantiomerically pure compounds is crucial. When asymmetric synthesis is not employed, the resolution of racemic mixtures is a vital strategy.
Kinetic Resolution in the Synthesis of Chiral Epoxide Precursors
Kinetic resolution is a powerful technique for separating enantiomers by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent. nih.gov This method is particularly effective for producing enantiopure materials in early-stage applications, despite a theoretical maximum yield of 50% for a single enantiomer. nih.gov
A highly relevant strategy for synthesizing chiral piperidinols involves the ring-opening of a chiral epoxide precursor. researchgate.net Enantiomerically pure trans-4-aminopiperidin-3-ols have been synthesized efficiently through the reaction of an enantiopure (3R,4S)-3,4-epoxypiperidine with various amines. researchgate.net This regio- and stereospecific opening of the epoxide ring, often facilitated by a Lewis acid like LiClO₄, yields the corresponding trans-amino alcohol. researchgate.net The kinetic resolution of racemic epoxides using chiral metal-based catalysts in the presence of a nucleophile (such as CO₂) is also a well-established method for generating enantiomerically enriched epoxides, which can then serve as precursors in these syntheses. mdpi.com
Diastereomeric Salt Formation for Racemic Intermediate Resolution
A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. pbworks.com This process involves reacting a racemic mixture, such as a racemic amine or carboxylic acid intermediate, with a single enantiomer of a chiral resolving agent. pbworks.commdpi.com Common resolving agents include naturally derived chiral acids like (R,R)-tartaric acid. pbworks.com
The resulting products are a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. pbworks.com This difference allows for their separation by methods like fractional crystallization. pbworks.com Once a diastereomeric salt is isolated in pure form, the original enantiomer can be regenerated by an acid-base reaction. pbworks.com This technique can be applied to resolve key racemic intermediates in the synthesis of this compound, such as a racemic 4-aminopiperidin-3-ol precursor, to yield enantiopure material. mdpi.comnih.gov
Catalyst Systems and Reagent Optimization in Stereocontrolled Synthesis
The choice of catalyst and reagents is paramount for achieving high yield and stereocontrol in the synthesis of complex molecules like this compound.
Modern synthetic methods rely on a diverse array of catalytic systems. For instance, rhodium and palladium catalysts are extensively used for the stereoselective hydrogenation of pyridine and tetrahydropyridine (B1245486) precursors to yield highly functionalized piperidines. mdpi.comacs.org Palladium catalysis is also effective in the deconstructive amination of bridged lactams to produce 3-hydroxy-2-piperidinone carboxamides with high stereocontrol. nih.govrsc.org In radical cyclizations, the choice of reagent can dramatically influence stereoselectivity; tris(trimethylsilyl)silane often provides superior diastereoselectivity compared to tributyltin hydride. researchgate.net
For enantioselective transformations, chiral catalysts are indispensable. Asymmetric Mannich reactions can be catalyzed by bifunctional organocatalysts like L-proline to achieve high diastereo- and enantioselectivities. rsc.org Kinetic resolutions often employ chiral ligands, such as sparteine (B1682161) in combination with n-BuLi, to selectively react with one enantiomer of a racemic substrate. whiterose.ac.uk The table below summarizes various catalytic systems and their applications in piperidine synthesis.
Interactive Table: Catalyst Systems in Piperidine Synthesis
| Reaction Type | Catalyst/Reagent System | Application/Outcome | Reference(s) |
|---|---|---|---|
| Radical Cyclization | Organic Photoredox Catalyst + DIPEA | Spiro-piperidine synthesis from aryl halides | nih.gov |
| Radical Cyclization | Tris(trimethylsilyl)silane | Enhanced trans-diastereoselectivity in 2,4-disubstituted piperidines | researchgate.net |
| Mannich Reaction | L-Proline (Organocatalyst) | Asymmetric synthesis of highly substituted piperidines | rsc.org |
| Hydrogenation | Rhodium or Palladium Complexes | Stereoselective reduction of fluorinated pyridines | mdpi.com |
| Kinetic Resolution | n-BuLi / Sparteine | Resolution of N-Boc-2-aryl-4-methylenepiperidines | whiterose.ac.uk |
| Ring-Opening | Palladium(0) Complexes | Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides | nih.govrsc.org |
| Asymmetric Carbometalation | Rhodium / Chiral Ligand | Enantioselective synthesis of 3-substituted piperidines from pyridines | acs.org |
Lewis Acid Catalysis in Regio- and Stereoselective Transformations
Lewis acid catalysis is a powerful tool for the construction of the piperidine skeleton, enabling regio- and stereoselective bond formations that are crucial for establishing substitution patterns like that in 1-Benzyl-3-methyl-piperidin-4-ol. These catalysts activate substrates, often by coordinating to a heteroatom, thereby facilitating nucleophilic additions or cyclization reactions.
One key application is in the regioselective functionalization of piperidine precursors. For instance, Lewis acids can catalyze the addition of nucleophiles to activated imines or enol ethers derived from piperidones. A general method involves the Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines, which provides a high-yield route to 4-substituted piperidines. rsc.org This approach allows for the introduction of a carbon substituent at the C-4 position, a key structural feature of the target molecule.
Furthermore, Lewis acids can direct the outcome of cyclocondensation reactions. In syntheses aiming for complex fused systems containing a piperidine ring, the choice of Lewis acid can determine the final product structure. For example, reactions of piperidone enol ethers with benzoquinoneimines can yield different heterocyclic scaffolds depending on the Lewis acid used; BF₃·OEt₂ promotes the formation of benzofurans, while a TiCl₄:Ti(OiPr)₄ mixture leads to tetrahydrocarbolines. acs.org This highlights the ability of Lewis acids to control reaction pathways and regioselectivity. In the context of synthesizing 3,4-substituted piperidines, a Lewis acid could be employed to control the diastereoselectivity of a Mukaiyama-type aldol reaction between a piperidone-derived silyl enol ether and an aldehyde, or in a Prins cyclization to form the substituted ring. mdma.ch
Table 1: Examples of Lewis Acid-Catalyzed Reactions in Piperidine Synthesis
| Reaction Type | Lewis Acid Catalyst | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | TiCl₄ | 2-Cyano-1,2,5,6-tetrahydropyridine, Silyl enol ether | High-yield synthesis of 4-substituted piperidines | rsc.org |
| Cyclocondensation | TiCl₄:Ti(OiPr)₄ | Piperidone enol ether, Benzoquinoneimine | Regioselective formation of tetrahydrocarbolines | acs.org |
| Carbonyl Ene Cyclization | SnCl₄, TiCl₄ | Unsaturated amino aldehydes | Diastereoselective formation of trans-3,4-disubstituted piperidines | mdma.ch |
Transition Metal Catalysis (e.g., Ruthenium, Iridium, Nickel) for Hydrogenation and Amination
Transition metal catalysis is paramount in modern piperidine synthesis, with hydrogenation of pyridine precursors being the most common and efficient method for creating the saturated ring. Catalysts based on ruthenium, iridium, and nickel offer distinct advantages in terms of activity, selectivity, and functional group tolerance.
Ruthenium Catalysis: Ruthenium catalysts are widely employed for the hydrogenation of substituted pyridines. acs.org Heterogeneous ruthenium catalysts, such as ruthenium nanoparticles supported on titanium dioxide (Ru@TiO₂), have been shown to effectively catalyze the cis-diastereoselective hydrogenation of multi-substituted pyridines under mild conditions (10 bar H₂, H₂O/ⁱPrOH). rsc.orgrsc.org This method is robust, allows for catalyst reuse, and tolerates a variety of functional groups, making it suitable for producing precursors to compounds like this compound. rsc.orgrsc.org Homogeneous ruthenium catalysts, such as RuCl₃, can also be used for transfer hydrogenation from sources like ammonia (B1221849) borane (B79455) (H₃N–BH₃), successfully reducing pyridines with sensitive functional groups like amides and trifluoromethyl groups. acs.org
Iridium Catalysis: Iridium catalysts are particularly valuable for the stereoselective synthesis of piperidines. mdpi.com Iridium(I) complexes with chiral P,N-ligands can achieve asymmetric hydrogenation of pyridinium (B92312) salts to yield chiral piperidines. mdpi.com A powerful "hydrogen borrowing" strategy, which involves the temporary oxidation of an alcohol to an aldehyde followed by an amination and subsequent reduction, uses iridium catalysts to construct piperidine rings from amino alcohols and diols. mdpi.comnih.gov This method forms two new C-N bonds in a single cascade. mdpi.com More recently, iridium(III) catalysts have been developed for the ionic hydrogenation of a broad range of pyridines, showing remarkable tolerance for reducible functional groups such as nitro, azido, and bromo groups, thereby providing access to highly functionalized piperidine products as their free secondary amine salts. chemrxiv.org
Nickel Catalysis: Nickel catalysts have emerged as a cost-effective alternative to precious metals like rhodium and palladium. thieme-connect.com A nickel silicide heterogeneous catalyst has been reported as the first example of a nickel-based system for the efficient hydrogenation of pyridines. nih.gov In enantioselective synthesis, nickel(II) complexes with chiral phosphine (B1218219) ligands can catalyze domino reactions, such as the addition of arylboronic acids to alkynes followed by cyclization, to produce chiral piperidines with high enantioselectivity (up to 99% ee). thieme-connect.com Nickel is also effective in amination reactions, such as the N-arylation of piperazines using a Ni(0)/2,2′-bipyridine system, demonstrating its utility in forming C-N bonds. researchgate.net
Table 2: Transition Metal-Catalyzed Synthesis of Substituted Piperidines
| Metal Catalyst | Reaction Type | Substrate Example | Key Features | Reference(s) |
|---|---|---|---|---|
| Ruthenium (Ru:Phen@TiO₂) | Diastereoselective Hydrogenation | Substituted Pyridines | High cis-selectivity; mild conditions; reusable catalyst | rsc.org, rsc.org |
| Iridium ([Ir(cod)Cl]₂) | Stereoselective Cyclocondensation | Amino alcohols, Aldehydes | High enantiospecificity; broad functional group tolerance | nih.gov |
| Iridium (Ir(III) complex) | Ionic Hydrogenation | Functionalized Pyridines | Tolerates highly reducible groups (NO₂, N₃, Br) | chemrxiv.org |
| Nickel (Ni(II)/Chiral Ligand) | Enantioselective Cyclization | Alkynyl ketones, Arylboronic acids | High enantioselectivity (up to 99% ee) | thieme-connect.com |
Organocatalytic Approaches to Chiral Piperidines
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidines, often utilizing small organic molecules to induce chirality. These methods are attractive due to their operational simplicity and reduced toxicity compared to many metal-based systems.
A prominent strategy involves domino or cascade reactions, where multiple bonds are formed in a single pot with high stereocontrol. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. acs.orgnih.gov This powerful approach can create up to four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. acs.orgnih.gov
The Mannich reaction is another cornerstone of organocatalytic piperidine synthesis. Proline and its derivatives are frequently used as catalysts. A hybrid bio-organocatalytic cascade has been developed that uses a transaminase enzyme to generate a cyclic imine intermediate (Δ¹-piperideine) in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone. nih.govrsc.org This mimics the natural biosynthetic pathway of piperidine alkaloids and provides access to 2-substituted chiral piperidines. rsc.org Similarly, intramolecular aza-Michael reactions, catalyzed by quinoline-based organocatalysts, can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov
Table 3: Selected Organocatalytic Methods for Chiral Piperidine Synthesis
| Organocatalyst | Reaction Type | Substrates | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| O-TMS diphenylprolinol | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Polysubstituted Piperidines | Forms four stereocenters in one step | acs.org, nih.gov |
| Proline | Mannich Reaction | Δ¹-piperideine, Ketones | 2-Substituted Piperidines | Hybrid bio-organocatalytic cascade | nih.gov, rsc.org |
| Quinoline derivative | Intramolecular aza-Michael | N-tethered alkenes | 2,5- and 2,6-Disubstituted Piperidines | Good yields and enantioselectivity | nih.gov |
Stoichiometric Reagents for Targeted Stereochemical Outcomes
While catalytic methods are often preferred for their efficiency, stoichiometric reagents remain indispensable for achieving specific stereochemical outcomes, particularly in reductions and for setting the stereochemistry of precursors. The synthesis of this compound relies heavily on the stereoselective reduction of a ketone precursor, an ideal application for stoichiometric control.
The synthesis often proceeds through a 1-benzyl-3-methylpiperidin-4-one intermediate. The crucial step is the diastereoselective reduction of the C4-carbonyl group. The stereochemical outcome of this reduction is dictated by the steric environment created by the existing substituent at the C3 position and the nature of the reducing agent.
To obtain the trans isomer, where the C3-methyl group and the C4-hydroxyl group are on opposite faces of the ring, a sterically hindered reducing agent is typically employed. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are known to approach the ketone from the less hindered face (equatorial attack), pushing the resulting hydroxyl group into the axial position, which is trans to an equatorial methyl group. Conversely, less hindered reagents like sodium borohydride (NaBH₄) may favor axial attack, leading to an equatorial hydroxyl group, which would be the cis isomer. organic-chemistry.org Therefore, the careful selection of the stoichiometric reducing agent is critical for controlling the final diastereomeric ratio and obtaining the desired trans product.
Protecting Group Chemistry in the Synthesis of Functionalized Piperidines
Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like this compound. wikipedia.orgjocpr.com Protecting groups are used to temporarily mask reactive functional groups, such as amines and alcohols, to prevent them from undergoing unwanted reactions during a synthetic sequence. weebly.com
Nitrogen Protection: The piperidine nitrogen is a nucleophilic and basic center that often requires protection. wikipedia.org While the benzyl group in the target compound can be installed directly and serves as a permanent feature, in other synthetic routes, temporary protecting groups are used. The most common are carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.org
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). fiveable.me
Cbz Group: Introduced using benzyl chloroformate, it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), a reaction that would also remove a benzyl group from the nitrogen. wikipedia.org
Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is notable for its removal under mild basic conditions, typically with a solution of piperidine in DMF, offering an orthogonal deprotection strategy to acid-labile (Boc) or hydrogenolysis-labile (Cbz, Benzyl) groups. wikipedia.org
The choice of N-protecting group can also influence the stereochemical outcome of subsequent reactions. nih.gov The steric and electronic properties of the protecting group can direct the approach of reagents, thereby affecting the diastereoselectivity of reactions such as hydrogenations or nucleophilic additions. nih.govwhiterose.ac.uk
Hydroxyl Protection: The C4-hydroxyl group may also require protection if further modifications to the molecule are planned. Common protecting groups for alcohols include silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), which offer varying degrees of stability and can be removed with fluoride (B91410) sources (e.g., TBAF) or acid. wikipedia.org
Table 4: Common Protecting Groups in Piperidine Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference(s) |
|---|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA) | wikipedia.org |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂/Pd-C (Hydrogenolysis) | wikipedia.org |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | wikipedia.org |
| Amine/Alcohol | Benzyl | Bn | Benzyl bromide | H₂/Pd-C (Hydrogenolysis) | wikipedia.org |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride (TBAF), Acid | wikipedia.org |
Compound Index
Chemical Transformations and Reactivity Profiles of Trans 1 Benzyl 3 Methyl Piperidin 4 Ol
Reactions Involving the Hydroxyl Functionality (e.g., Esterification, Etherification)
The secondary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a key site for functionalization. Standard reactions for secondary alcohols, such as esterification and etherification, can be employed to introduce a wide range of substituents, thereby modifying the molecule's properties.
Esterification: The hydroxyl group can be converted to an ester through reaction with acylating agents like acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct. For example, reaction with propionyl chloride would yield the corresponding propionate (B1217596) ester. This transformation is fundamental in the synthesis of various piperidine-based compounds.
Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions. For instance, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be used. Alternatively, derivatization procedures for analytical purposes often involve ether formation, such as silylation to create trimethylsilyl (B98337) (TMS) ethers, which increases the volatility and thermal stability of the molecule for gas chromatography analysis. youtube.comnih.gov A series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives have been prepared from 1-benzyl-4-hydroxypiperidine, demonstrating the accessibility of the hydroxyl group for etherification to introduce long-chain functionalities. nih.gov
Transformations at the Piperidine Nitrogen Atom (e.g., Alkylation, Acylation, Debenzylation)
The nitrogen atom within the piperidine ring is a tertiary amine, made so by the presence of the benzyl (B1604629) group. The primary transformations at this site involve the cleavage of the N-benzyl bond (debenzylation) to yield a secondary amine, which can then undergo subsequent reactions.
Debenzylation: The removal of the N-benzyl protecting group is a crucial transformation, yielding trans-3-methyl-piperidin-4-ol. This is most commonly achieved through catalytic hydrogenolysis. This process involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), under a hydrogen atmosphere. nih.govchemrxiv.org An alternative and often milder method is catalytic transfer hydrogenation, which avoids the need for pressurized hydrogen gas. mdma.chresearchgate.net In this method, a hydrogen donor like ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) is used in conjunction with a palladium catalyst to effect the cleavage of the N-C bond. mdma.chresearchgate.netmdma.ch These methods are generally efficient and proceed under neutral conditions, preserving other functional groups. mdma.chresearchgate.net
Table 1: Conditions for N-Debenzylation of N-Benzyl Piperidines
| Method | Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 °C, 24 h | Low to Moderate | nih.gov |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux, 6-10 min | High | mdma.chmdma.ch |
| Catalytic Transfer Hydrogenation | Magnesium | Ammonium Formate | Methanol | MWI, 3-5 min | 85-95% | researchgate.net |
| Water-Based Transfer Hydrogenolysis | ARP-Pd | Tetrahydroxydiboron | Water | 80 °C, 12 h | High | researchgate.net |
This table is interactive. Click on the headers to sort the data.
N-Alkylation and N-Acylation: Once the benzyl group is removed, the resulting secondary amine, trans-3-methyl-piperidin-4-ol, can readily undergo N-alkylation or N-acylation. N-alkylation with various alkyl halides or through reductive amination introduces new substituents at the nitrogen position. N-acylation, reacting the secondary amine with acyl chlorides or anhydrides, forms the corresponding N-amide derivatives. These reactions are fundamental in diversifying the piperidine scaffold for various applications.
Derivatization Strategies for Enhanced Chemical Reactivity and Analysis
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of polar functional groups is often necessary to increase the volatility and thermal stability of an analyte. nih.govmdpi.com For trans-1-Benzyl-3-methyl-piperidin-4-ol, the primary site for derivatization is the hydroxyl group.
Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl groups. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the -OH group into a non-polar trimethylsilyl (-OTMS) ether. youtube.commdpi.com This process replaces the active hydrogen on the hydroxyl group, reducing intermolecular hydrogen bonding and thereby increasing volatility. youtube.com
Acylation/Esterification: As mentioned in section 3.1, the hydroxyl group can be converted into an ester. This not only modifies the chemical properties of the compound but also serves as a derivatization method for analysis. Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) can introduce fluorinated tags, which can enhance detection sensitivity in GC-MS.
Table 2: Common Derivatization Strategies for Hydroxyl Groups
| Derivatization Method | Reagent | Functional Group Targeted | Resulting Group | Purpose | Reference |
|---|---|---|---|---|---|
| Silylation | BSTFA or MSTFA | Hydroxyl (-OH) | Trimethylsilyl Ether (-OTMS) | Increase volatility, thermal stability | youtube.commdpi.com |
| Acylation | Acyl Anhydrides (e.g., TFAA) | Hydroxyl (-OH) | Ester (-OCOR) | Increase volatility, enhance detection | youtube.com |
| Methylation/Etherification | Methyl Iodide (CH₃I) | Hydroxyl (-OH) | Methyl Ether (-OCH₃) | Increase volatility, create stable derivatives | nih.gov |
This table is interactive. Click on the headers to sort the data.
Ring-System Modifications and Skeletal Rearrangements within the Piperidine Core
While functionalization of the existing substituents is more common, modifications to the piperidine ring itself represent a more complex class of transformations. The piperidine ring is generally stable, but under specific conditions, skeletal rearrangements or ring-opening reactions can occur.
Synthesis via Pyridine (B92270) Hydrogenation: The construction of the substituted piperidine ring itself is often achieved through the catalytic hydrogenation of a corresponding substituted pyridine precursor. whiterose.ac.uknih.gov The stereochemistry of the resulting piperidine (cis or trans) can often be controlled by the choice of catalyst and reaction conditions. Subsequent epimerization can be used to convert one diastereomer into another. whiterose.ac.ukrsc.org
Ring Rearrangements: Rearrangements involving the piperidine ring can occur through the formation of strained intermediates. For example, the interconversion of substituted piperidines and pyrrolidines can proceed through an intermediate aziridinium (B1262131) ion. rsc.org Such rearrangements, while not always synthetically desirable, are a known possibility in the chemistry of N-substituted piperidines, particularly when a suitable leaving group is present adjacent to the nitrogen atom. More advanced skeletal editing techniques can even transform a pyridine core into other aromatic systems like benzene (B151609) or naphthalene (B1677914) through a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions, highlighting the potential for profound structural modification. nih.gov
Application As a Versatile Synthetic Building Block and Scaffold in Chemical Research
Precursor in the Synthesis of Complex Natural Product Analogs
The defined stereochemistry of trans-1-benzyl-3-methyl-piperidin-4-ol makes it an important starting material for the synthesis of analogs of complex natural products, most notably epibatidine (B1211577). Epibatidine is a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog, but its therapeutic potential is marred by toxicity. nih.gov Consequently, extensive research has focused on synthesizing analogs to separate its analgesic properties from its toxic effects, thereby improving its subtype selectivity for nicotinic acetylcholine (B1216132) receptors (nAChR). nih.govrsc.org
The 7-azabicyclo[2.2.1]heptane core of epibatidine is a key structural feature, and piperidine (B6355638) derivatives are instrumental in its construction. Synthetic strategies often involve creating the bicyclic system through multi-step sequences where the stereochemistry of the piperidine precursor is critical. For instance, research into epibatidine analogs has led to the development of various synthetic pathways, including Diels-Alder reactions of pyrrole (B145914) derivatives to rapidly generate the azabicyclo[2.2.1]heptane core. researchgate.netsygnaturediscovery.com While not always starting directly from this compound, these syntheses rely on similarly substituted piperidine and pyrrolidine (B122466) precursors to build the necessary bicyclic scaffolds. The principles derived from these syntheses are applicable to the use of the title compound for creating novel analogs.
The table below summarizes examples of epibatidine analogs developed to explore the nAChR pharmacophore.
| Analog Type | Synthetic Strategy Highlight | Target Receptor Subtype | Reference |
| Spiro-condensed ∆2-isoxazolines | 1,3-dipolar cycloaddition | α7 and α4β2 nAChR | arkat-usa.org |
| Fused ∆2-isoxazolines | 1,3-dipolar cycloaddition | α7 and α4β2 nAChR | arkat-usa.org |
| 1-Substituted 7-azabicyclo[2.2.1]heptanes | Expansion of a previously reported synthesis | α4β2 nAChR | rsc.org |
| Diazabicyclo[3.2.1]octane Scaffolds | Ring expansion via ozonolysis-reductive amination | nAChR | sygnaturediscovery.com |
Development of Piperidine-Based Scaffolds for Diverse Chemical Libraries
The structural rigidity and functional handles of this compound make it an ideal scaffold for the generation of diverse chemical libraries. A scaffold in medicinal chemistry is a core molecular structure to which various substituents can be attached, rapidly generating a collection of related compounds (a library) for biological screening.
Research has demonstrated the use of related azabicyclic scaffolds, derived from strategies applicable to piperidine precursors, for creating libraries of diversified compounds. researchgate.netsygnaturediscovery.com For example, a synthetic approach was designed to create scaffolds with three points of diversity by using orthogonal protecting groups. sygnaturediscovery.com This allows for selective chemical modification at different points on the molecule, an essential feature for library synthesis. The piperidine nitrogen, the C-4 hydroxyl group, and potentially the C-3 methyl group (or other positions on the ring) can serve as diversification points. The N-benzyl group can be readily removed and replaced with a multitude of other substituents, further expanding the chemical space of the library.
The benzoylpiperidine fragment, a related structure, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules and its metabolic stability. nih.gov This highlights the general utility of the piperidine core as a reliable framework for drug design and the development of chemical libraries aimed at discovering new therapeutic agents. nih.gov
Role in Stereocontrolled Synthesis of Advanced Synthetic Intermediates
The trans relationship between the C-3 methyl group and the C-4 hydroxyl group is crucial for directing the stereochemical outcome of subsequent synthetic transformations. This substrate-controlled stereoselectivity is a powerful tool for chemists to create complex, multi-chiral centers with high precision, yielding advanced synthetic intermediates for drug development.
For example, in the development of high-affinity ligands for the dopamine (B1211576) transporter, both cis- and trans-3-hydroxypiperidine derivatives were synthesized, and their biological activities were found to be markedly different. nih.gov The racemic trans isomer was resolved into its two enantiomers, which exhibited a 122-fold difference in potency, underscoring the critical importance of absolute stereochemistry. nih.gov The synthesis of such specific stereoisomers relies on stereocontrolled methods where the configuration of the starting material, such as this compound, dictates the final structure.
Similarly, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are valuable precursors for piperidine alkaloids, have been efficiently synthesized from chiral epoxypiperidines. researchgate.net This synthesis proceeds via a regio- and stereospecific ring-opening, demonstrating how the stereochemistry of a cyclic precursor controls the formation of a trans-amino alcohol product. researchgate.net The synthesis of key intermediates for potent protein kinase inhibitors, such as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, further illustrates the industrial application of such stereocontrolled routes. researchgate.net
Utility in Exploring Structure-Reactivity Relationships in Organic Chemistry
This compound and its analogs are excellent model systems for investigating structure-reactivity relationships, where chemists study how a molecule's three-dimensional shape and electronic properties influence its chemical behavior and biological activity.
A compelling example is found in the study of ligands for the dopamine transporter, where the stereochemical arrangement of the hydroxyl group on the piperidine ring dramatically impacts binding affinity and biological function. nih.gov The study compared the cis and trans isomers and their individual enantiomers, providing clear data on how subtle changes in stereostructure lead to vastly different interactions with a biological target.
The table below shows the differential binding affinities of resolved trans-hydroxypiperidine enantiomers at the dopamine transporter.
| Compound | Dopamine Transporter Binding Affinity (IC₅₀, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) | Reference |
| (+)-enantiomer | 0.46 | 4.05 | nih.gov |
| (-)-enantiomer | 56.7 | 38.0 | nih.gov |
This dramatic difference—with the (+)-enantiomer being over 100 times more potent in binding—is a direct consequence of the compound's absolute configuration and its fit within the receptor's binding site. nih.gov Furthermore, studies on related N-benzyl-piperidine-2,6-diones have explored how the choice of base (e.g., LDA vs. LHMDS) can influence the stereochemical outcome of aldol (B89426) reactions, providing insight into the reactivity of the enolates formed and the transition states they pass through. mdpi.com Such fundamental studies are critical for developing predictable and selective synthetic methods.
Spectroscopic and Advanced Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of trans-1-Benzyl-3-methyl-piperidin-4-ol in solution. ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom, while two-dimensional techniques like NOESY are indispensable for confirming stereochemistry.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the methyl and hydroxyl groups. The benzylic methylene (B1212753) protons (N-CH₂-Ph) typically appear as a singlet or a pair of doublets around 3.5 ppm. The aromatic protons of the benzyl group resonate in the 7.2-7.4 ppm region. The methyl group at the C-3 position would present as a doublet, coupling with the adjacent proton at C-3.
The key to assigning the trans stereochemistry lies in the coupling constants (J-values) between the protons at C-3 and C-4. In a chair conformation, a trans relationship can be either diaxial or diequatorial. A large coupling constant (³J ≈ 10–13 Hz) between H-3 and H-4 would indicate a diaxial relationship, while a smaller coupling constant (³J ≈ 2–5 Hz) would suggest a diequatorial arrangement. libretexts.org
¹³C NMR spectroscopy complements the proton data, with predictable chemical shifts for the piperidine ring carbons typically appearing between 20 and 70 ppm. The N-benzyl group introduces a signal for the benzylic carbon around 63 ppm and aromatic signals above 127 ppm. rsc.orgorganicchemistrydata.orgresearchgate.net The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. researchgate.net
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of the relative stereochemistry by detecting protons that are close in space. For the trans isomer, a NOESY experiment would show a correlation between the C-3 methyl protons and the C-4 proton if they are on the same face of the ring (cis), and an absence of this correlation if they are on opposite faces (trans). acdlabs.comyoutube.com This technique is crucial for unambiguously confirming the spatial relationship between the methyl and hydroxyl groups.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted N-Benzylpiperidines Note: The following data is illustrative, based on similar structures reported in the literature, and represents expected values for this compound.
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations & Multiplicity |
|---|---|---|---|
| Benzyl-CH₂ | ~ 3.5 | ~ 63 | s or AB quartet |
| Benzyl-Ar | 7.2 - 7.4 | 127 - 138 | m |
| H-2, H-6 (Piperidine) | 2.0 - 3.0 | 50 - 60 | m |
| H-3 (Piperidine) | 1.8 - 2.5 | 30 - 40 | m |
| H-4 (Piperidine) | 3.5 - 4.0 | 65 - 75 | m, J3,4 is key for stereochemistry |
| H-5 (Piperidine) | 1.4 - 1.9 | 25 - 35 | m |
| 3-Methyl | ~ 1.0 | ~ 15 | d |
Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Conformational Insights
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, and bond angles, thereby confirming the absolute configuration of chiral centers and revealing the molecule's conformation in the solid state. mdpi.comresearchgate.net
For this compound, an X-ray crystal structure would definitively establish the relative positions of the methyl and hydroxyl groups on the piperidine ring. researchgate.netnih.gov It would also reveal the preferred conformation of the piperidine ring, which is typically a chair form to minimize steric strain. nih.govnih.gov The analysis would show whether the substituents (methyl at C-3 and hydroxyl at C-4) occupy axial or equatorial positions. In many N-benzylpiperidine derivatives, the bulky benzyl group preferentially occupies an equatorial position to minimize steric hindrance. researchgate.net The final refined crystal structure provides undeniable proof of the molecule's stereochemistry and solid-state arrangement. mdpi.com
Table 2: Illustrative Crystallographic Data for N-Benzylpiperidine Derivatives Note: This table shows typical parameters obtained from X-ray diffraction studies of related compounds.
| Parameter | Example Value/Information | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. researchgate.netnih.gov |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. researchgate.net |
| Conformation | Chair | Confirms the lowest energy conformation of the piperidine ring. nih.gov |
| Substituent Orientation | e.g., 3-Me (equatorial), 4-OH (equatorial) | Determines the spatial arrangement of functional groups. |
Chiroptical Spectroscopy (e.g., Optical Rotation) in Stereoisomer Analysis
As a chiral molecule, this compound exists as a pair of enantiomers: (3R,4R) and (3S,4S). These enantiomers are non-superimposable mirror images and can be distinguished by their interaction with plane-polarized light, a property known as optical activity. wikipedia.org
The specific rotation, [α], is a fundamental physical constant for a chiral compound and is measured using a polarimeter. masterorganicchemistry.com It is defined as the observed angle of rotation under standardized conditions of concentration, path length, temperature, and light wavelength (typically the sodium D-line, 589 nm). wikipedia.orgyoutube.com One enantiomer will rotate light in a clockwise (+) or dextrorotatory direction, while its mirror image will rotate light by an equal magnitude in the counter-clockwise (-) or levorotatory direction.
Therefore, measuring the specific rotation allows for the differentiation of the two enantiomers. Furthermore, if the absolute configuration of one enantiomer has been established (e.g., by X-ray diffraction), the optical rotation can be used to assign the configuration of other samples. nih.govcsic.esacs.org The magnitude of the rotation is also used to determine the enantiomeric excess (ee) or optical purity of a sample that may contain a mixture of the two enantiomers. libretexts.org
Detailed Conformational Analysis Studies of the Piperidine Ring System
The biological activity and physical properties of piperidine derivatives are heavily influenced by the conformation of the six-membered ring. acs.org The piperidine ring typically adopts a low-energy chair conformation, but can also exist in higher-energy twist-boat forms, especially when stabilized by interactions like those within a protein binding site. nih.govacs.org
For this compound, two primary chair conformations are possible: one with the methyl and hydroxyl groups in a diequatorial orientation, and another with them in a diaxial orientation. The equilibrium between these two conformers is governed by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. The N-benzyl group is almost always found in an equatorial position. researchgate.net
The conformational free energy difference for a methyl group on a cyclohexane (B81311) ring (a close model for piperidine) strongly favors the equatorial position. rsc.org Therefore, it is highly probable that the most stable conformer of this compound is the chair form where the N-benzyl, 3-methyl, and 4-hydroxyl groups all occupy equatorial positions. Computational modeling and temperature-dependent NMR studies are often employed to quantify the energy differences between conformers and understand the dynamics of ring inversion. rsc.org
Computational and Theoretical Chemistry Studies of Trans 1 Benzyl 3 Methyl Piperidin 4 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. jksus.org For trans-1-Benzyl-3-methyl-piperidin-4-ol, these methods elucidate the distribution of electrons and the relative stabilities of its various forms.
Detailed research findings indicate that DFT methods, such as B3LYP with a 6-31G(d) basis set or higher, are effective for optimizing the geometry of piperidine (B6355638) derivatives. researchgate.net For this compound, calculations would confirm that the piperidine ring adopts a stable chair conformation. In this trans configuration, the C3-methyl and C4-hydroxyl groups are expected to occupy equatorial and axial positions, respectively, or vice-versa, to minimize steric hindrance. The large N-benzyl group would preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.
The electronic properties derived from these calculations are crucial for predicting reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals regions susceptible to electrophilic and nucleophilic attack. ekb.egresearchgate.net The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability. ekb.eg Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution, highlighting the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and coordination. ekb.eg
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | 0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicates chemical stability and low reactivity. researchgate.net |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule. ekb.eg |
| Mulliken Charge on N1 | -0.35 e | Indicates a partial negative charge, a site for electrophilic attack. |
| Mulliken Charge on O4 | -0.60 e | Indicates a strong partial negative charge, a key site for hydrogen bonding. |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational flexibility and stability under simulated physiological conditions. nih.govnih.gov
For this compound, MD simulations would be performed using force fields like AMBER or CHARMM in a solvent box (e.g., water) to mimic an aqueous environment. The simulation would track the atomic trajectories over nanoseconds, revealing the stability of the ground-state chair conformation. nih.gov It would also show fluctuations such as ring puckering and the rotational freedom of the benzyl (B1604629) and hydroxyl groups.
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to monitor compactness. researchgate.net The simulations can also identify transient, higher-energy conformations like twist-boat or boat forms, and determine the energy barriers for conversion between them. The stability of the trans isomer is driven by the thermodynamic preference for substituents to occupy positions that minimize steric strain, a dynamic process that MD simulations can effectively model. tandfonline.com
Table 2: Conformational Analysis of this compound from MD Simulations (Illustrative Data)
| Conformer | Substituent Orientations (C3-Me, C4-OH) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Chair 1 (Lowest Energy) | Equatorial, Axial | 0.00 | ~95% |
| Chair 2 | Axial, Equatorial | ~2.5 | ~4% |
| Twist-Boat | Varies | > 5.0 | <1% |
Mechanistic Investigations through Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By modeling reaction pathways and calculating the energies of transition states, researchers can understand how a molecule like this compound is formed and how it might react further.
The synthesis of substituted piperidines can occur through various routes, such as reductive amination followed by cyclization or the functionalization of a pre-existing piperidine ring. nih.govdtic.mil DFT calculations can be used to model the entire reaction coordinate for a proposed synthetic step. For instance, in the reduction of the precursor ketone, 1-benzyl-3-methyl-piperidin-4-one, computational models can predict the stereochemical outcome by comparing the energy barriers of the transition states leading to the cis and trans alcohol products. The model would likely show that the hydride attack from the sterically less hindered face is energetically favored, leading to the trans product.
Furthermore, computational studies can investigate the epimerization process, where one diastereomer converts to a more stable one. nih.gov For piperidines, this can be a base-mediated process where the thermodynamic stability of the final product dictates the outcome. nih.gov Calculating the Gibbs free energy of activation for such processes can predict reaction rates and equilibrium distributions. acs.org
In Silico Approaches for Predicting Chemical Reactivity and Interactions in a Chemical Space
In silico methods use computation to predict the properties and biological activities of a molecule, placing it within a broader "chemical space" of related compounds. researchgate.net These approaches are vital in drug discovery for screening virtual libraries and prioritizing candidates for synthesis and testing. tandfonline.comresearchgate.net
For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate calculated molecular descriptors (e.g., electronic, topological, and 3D properties) of a series of piperidine derivatives with their experimentally measured biological activity. nih.govnih.gov Although specific activity data for the title compound is not presumed, its descriptors can be calculated and fed into existing QSAR models for piperidines to predict potential activities, such as kinase inhibition or receptor binding. tandfonline.com
Molecular docking is another powerful in silico technique used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.gov The optimized 3D structure of this compound can be docked into the active site of a relevant protein. The docking algorithm would predict the most stable binding pose and estimate the binding energy, identifying key interactions like hydrogen bonds (e.g., involving the 4-hydroxyl group) and hydrophobic interactions (with the benzyl group). nih.gov Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness of the compound based on its structural features, flagging potential liabilities early in the discovery process. researchgate.netnih.gov
Conclusion and Future Research Directions in Piperidine Chemistry
Summary of Key Methodological Advances and Synthetic Achievements
The synthesis of substituted piperidines, such as trans-1-Benzyl-3-methyl-piperidin-4-ol, has been significantly advanced through the development of innovative synthetic strategies. These methods have moved beyond classical approaches to embrace more efficient and selective transformations.
A common and effective route to 3,4-disubstituted piperidines involves the initial construction of a 4-piperidone (B1582916) precursor followed by stereoselective reduction. For instance, the synthesis of 1-benzyl-3-methyl-4-piperidone (B123424), the direct precursor to the title compound, can be achieved through established methods. One such method involves the alkylation of 1-benzyl-4-piperidone. chemicalbook.com The subsequent stereoselective reduction of the ketone is crucial for obtaining the desired trans isomer. Research has demonstrated that the choice of reducing agent can afford high diastereoselectivity. For example, the reduction of 3-substituted 4-piperidinones with aluminum-isopropoxydiisobutylalane has been shown to yield the corresponding trans-3,4-disubstituted piperidines with high diastereomeric ratios. acs.org In contrast, using a bulkier reducing agent like L-Selectride typically favors the formation of the cis isomer. acs.org This stereodivergent approach provides a powerful tool for accessing specific diastereomers of substituted piperidin-4-ols.
The broader field of piperidine (B6355638) synthesis has witnessed remarkable progress. Key achievements include:
Hydrogenation and Reduction: The hydrogenation of substituted pyridines remains a fundamental and widely used method for accessing the piperidine core. nih.gov Recent advancements have focused on developing more selective and efficient catalysts, including those based on cobalt, ruthenium, iridium, and rhodium, which can operate under milder conditions and offer better stereocontrol. nih.gov
Cyclization Reactions: Intramolecular and intermolecular cyclization strategies are pivotal in constructing the piperidine ring. These include aza-Diels-Alder reactions, intramolecular reductive amination, and radical cyclizations of unsaturated amines. nih.govmdma.ch Gold-catalyzed cyclizations of N-homopropargyl amides have emerged as a modular and stereoselective route to piperidin-4-ols. nih.govthieme-connect.com
Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to assemble complex piperidine scaffolds in a single step from three or more starting materials. These reactions allow for the rapid generation of libraries of substituted piperidines for biological screening. ajchem-a.com
Functionalization of Pre-existing Rings: The direct functionalization of the piperidine ring is an increasingly important strategy. Recent breakthroughs include biocatalytic C-H oxidation and radical cross-coupling reactions, which enable the introduction of substituents at various positions on the piperidine scaffold with high precision. news-medical.net
These methodological advancements have not only facilitated the synthesis of specific targets like this compound but have also expanded the accessible chemical space of piperidine derivatives for drug discovery and other applications.
Emerging Methodologies and Persistent Synthetic Challenges for Substituted Piperidines
The demand for increasingly complex and stereochemically defined piperidine derivatives continues to drive the development of novel synthetic methods. Several emerging methodologies are poised to have a significant impact on the field:
Chemo-enzymatic Dearomatization: A promising approach combines chemical synthesis with biocatalysis. For example, the chemo-enzymatic dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade provides access to stereo-enriched 3- and 3,4-disubstituted piperidines. acs.orgacs.org This method offers high stereoselectivity and operates under mild conditions.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis has opened up new avenues for piperidine synthesis, enabling previously challenging transformations under mild conditions. This includes novel cyclization and functionalization reactions.
Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a powerful alternative to more traditional palladium-based methods for C-C bond formation in the synthesis of substituted piperidines. Nickel-catalyzed reductive cross-coupling reactions, for instance, can efficiently connect molecular fragments without the need for pre-functionalization. news-medical.net
Despite these advances, several persistent challenges remain in the synthesis of substituted piperidines:
Stereocontrol: Achieving complete and predictable stereocontrol, especially in the synthesis of polysubstituted piperidines with multiple chiral centers, remains a significant hurdle. The development of general and highly stereoselective methods is a key area of ongoing research. rsc.org
Regioselectivity: The selective functionalization of specific positions on the piperidine ring, particularly in the presence of multiple reactive sites, can be difficult to control.
Efficiency and Sustainability: Many existing synthetic routes to complex piperidines are lengthy and generate significant waste. There is a continuous need for more atom-economical, step-efficient, and environmentally benign synthetic methods. nih.gov
Access to Polysubstituted Piperidines: The synthesis of piperidines with substituents at every position or with complex substitution patterns remains a formidable challenge. New strategies are needed to access these highly functionalized scaffolds. researchgate.net
Addressing these challenges will be crucial for unlocking the full potential of the piperidine scaffold in various scientific disciplines.
Untapped Research Avenues for Advanced Piperidine Scaffold Development in Academia
The rich chemistry of the piperidine nucleus offers numerous opportunities for future academic research. Several untapped or underexplored avenues could lead to significant breakthroughs in the field:
Development of Novel Asymmetric Organocatalysis: While metal-catalyzed reactions have dominated the field, the development of new asymmetric organocatalytic methods for piperidine synthesis could offer advantages in terms of cost, toxicity, and operational simplicity. Exploring novel activation modes and catalyst designs could lead to new, highly enantioselective transformations.
Exploitation of Flow Chemistry: The application of continuous flow technology to piperidine synthesis is still in its early stages. Flow chemistry offers potential benefits in terms of safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch processes. Research into developing robust and versatile flow-based methods for constructing and functionalizing piperidine rings is a promising area.
Synthesis of Novel Spirocyclic and Fused Piperidine Systems: The exploration of more complex three-dimensional piperidine architectures, such as spirocyclic and fused ring systems, is an area with significant potential. These scaffolds can provide access to novel chemical space and may exhibit unique biological activities. nih.gov Developing new synthetic strategies to access these complex structures in a controlled manner is a key challenge.
Late-Stage Functionalization of Complex Piperidine-Containing Molecules: The ability to selectively modify the piperidine core within a complex, biologically active molecule is highly desirable. Developing new late-stage functionalization reactions would allow for the rapid generation of analogues for structure-activity relationship studies without the need for de novo synthesis.
Integration of Computational Chemistry: The use of computational tools to predict the stereochemical outcome of reactions, design new catalysts, and explore reaction mechanisms is becoming increasingly powerful. A stronger integration of computational and experimental chemistry could accelerate the discovery and optimization of new synthetic methods for piperidines.
By pursuing these and other innovative research directions, the academic community can continue to push the boundaries of piperidine chemistry, enabling the synthesis of novel molecules with important applications in medicine and beyond.
Q & A
Q. What are the foundational synthetic routes for preparing trans-1-Benzyl-3-methyl-piperidin-4-ol, and how are stereochemical outcomes controlled?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution to introduce the benzyl and methyl groups onto the piperidine ring. For stereochemical control, chiral catalysts (e.g., Rh or Ru complexes) or chiral auxiliaries are used to ensure the trans configuration. Key steps include:
Q. How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer: Structural validation employs:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric excess?
Methodological Answer: A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 50 |
| Catalyst Loading | 1 mol% | 5 mol% |
| Solvent Polarity | THF | DCM |
Statistical analysis (ANOVA) identifies significant factors impacting yield and enantioselectivity .
Q. How do structural modifications (e.g., fluorination) alter the biological activity of this compound analogs?
Methodological Answer:
- Fluorination : Introduce fluorine at the 4-position of the benzyl group to enhance metabolic stability.
- Biological Assays : Test modified analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Compare IC values to assess potency shifts .
Q. What analytical strategies resolve discrepancies in spectral data for this compound derivatives?
Methodological Answer:
Q. How do solvent effects influence the stability of this compound during long-term storage?
Methodological Answer:
- Accelerated Stability Studies : Store samples in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents at 40°C/75% RH for 6 months.
- Degradation Analysis : Monitor via LC-MS for oxidation byproducts (e.g., piperidine ring cleavage) .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of this compound in receptor binding studies?
Methodological Answer:
- Replicate Studies : Use standardized assay conditions (e.g., buffer pH, incubation time).
- Orthogonal Assays : Validate results with fluorescence polarization and surface plasmon resonance (SPR).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .
Q. What causes variability in enantiomeric excess (ee) across synthetic batches, and how is it mitigated?
Methodological Answer:
- Root Cause : Impure starting materials or catalyst deactivation.
- Mitigation :
Research Design Recommendations
Q. What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
